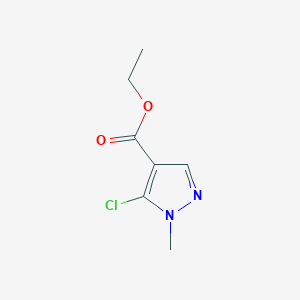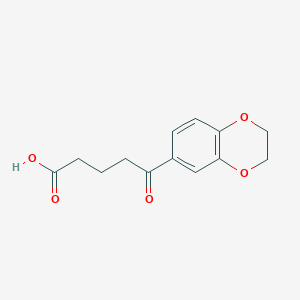
3-(4-Fluorophenyl)phenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenyl)phenethyl alcohol is a compound that is part of a broader class of organic chemicals that may have various applications in material science, pharmaceuticals, and chemical synthesis. While the specific compound 3-(4-Fluorophenyl)phenethyl alcohol is not directly mentioned in the provided papers, related compounds with the 4-fluorophenyl moiety are discussed, indicating the relevance of the fluorine substitution on the phenyl ring in influencing the chemical and physical properties of these compounds .
Synthesis Analysis
The synthesis of related fluorophenyl compounds involves multiple steps, including protection and deprotection of functional groups, as well as specific reactions tailored to introduce the fluorine atom into the phenyl ring. For instance, the synthesis of a benzyl ether-type protecting group for alcohols with a 3-fluorobenzyl moiety is achieved using a benzyl bromide precursor and is cleaved under specific conditions . Another example is the preparation of 3-fluoro-4-hexylthiophene, which involves perbromination followed by bromine/fluorine exchange . These methods highlight the complexity and precision required in the synthesis of fluorophenyl compounds.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorophenyl group is often characterized using various spectroscopic and computational techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using both experimental and theoretical methods, including Hartree-Fock and density functional theory calculations . The crystal structure of another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, revealing specific dihedral angles and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of fluorophenyl compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the interaction of alcohols with 4-fluorophenylacetylene has been studied, showing that the fluorine substitution impacts the hydrogen bonding behavior of the compound . Additionally, the presence of the fluorine atom can play a crucial role in the binding and potential biological activity of these compounds, as suggested by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are often studied to understand their behavior in different environments. For example, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures have been measured, and the data used to calculate parameters such as molar refraction and polarizability constant, which provide insights into dipole interactions and solute-solvent interactions . The solvatochromic behavior of nitro-substituted phenolates with the 4-fluorophenyl moiety has also been investigated, revealing insights into solvent-solvent and solute-solvent interactions10.
Safety and Hazards
This compound is classified as harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZMCPTFRGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374654 |
Source


|
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)phenethyl alcohol | |
CAS RN |
840521-88-2 |
Source


|
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)





